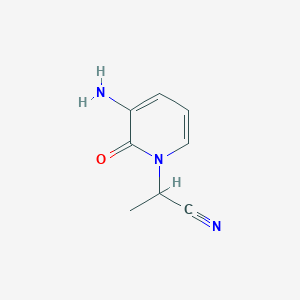

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile

Description

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile is a nitrile-functionalized pyridine derivative characterized by a 3-amino-2-oxopyridine ring linked to a propanenitrile group. While direct data on this compound are sparse in the provided evidence, its structural analogs and synthetic pathways offer insights into its properties. For instance, cyanoacetamide derivatives (e.g., 2-Cyano-N-cyclohexyl-acetamide) and related nitriles are synthesized via reactions involving active methylene compounds and aldehydes under mild conditions .

Properties

IUPAC Name |

2-(3-amino-2-oxopyridin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6(5-9)11-4-2-3-7(10)8(11)12/h2-4,6H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIJTTWUKAZEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N1C=CC=C(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile typically involves the reaction of 3-amino-2-oxopyridine with acrylonitrile under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with sodium hydroxide as the base. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyridine ring distinguishes it from aliphatic analogs like 3b and 3c , which may influence electronic properties and solubility.

- The tetrahydronaphthyl derivative exhibits higher molecular weight and hydrophobicity due to its fused aromatic system, contrasting with the polar pyridine-oxygen interactions in the target compound.

Reactivity Trends :

- The nitrile group in all compounds is susceptible to hydrolysis or nucleophilic addition.

Biological Activity

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile, with the CAS number 1614217-71-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3O, and its structure features a pyridine ring with an amino and oxo group, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can participate in hydrogen bonding, while the oxo group may facilitate coordination with metal ions in enzyme active sites. These interactions can modulate biochemical pathways relevant to disease processes.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A notable study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. The following table summarizes the inhibition rates observed:

| Enzyme | Inhibition Rate (%) |

|---|---|

| Cyclin-dependent kinase 1 (CDK1) | 78 |

| Mitogen-activated protein kinase (MAPK) | 65 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antibiotics evaluated the antimicrobial effects of various derivatives of this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

- Anticancer Research : Another study published in Cancer Letters explored the effects of this compound on breast cancer cell lines. The researchers reported that treatment with this compound led to significant reductions in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.